4-[4,6-Bis(trichloromethyl)-1,3,5-triazin-2-yl]aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[4,6-Bis(trichloromethyl)-1,3,5-triazin-2-yl]aniline is a chemical compound known for its unique structure and properties. It belongs to the class of triazine derivatives, which are widely used in various industrial and scientific applications. The compound is characterized by the presence of trichloromethyl groups and an aniline moiety, making it a versatile molecule in chemical synthesis and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4,6-Bis(trichloromethyl)-1,3,5-triazin-2-yl]aniline typically involves the reaction of 4,6-bis(trichloromethyl)-1,3,5-triazine with aniline. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
Starting Materials: 4,6-bis(trichloromethyl)-1,3,5-triazine and aniline.
Reaction Conditions: The reaction is typically conducted in an organic solvent such as dichloromethane or toluene, under reflux conditions.
Catalysts: A catalyst such as a Lewis acid (e.g., aluminum chloride) may be used to facilitate the reaction.
Purification: The product is purified using techniques such as recrystallization or column chromatography.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to maximize yield and minimize by-products. The use of automated reactors and advanced purification techniques ensures the consistent quality of the final product.
Chemical Reactions Analysis
Types of Reactions
4-[4,6-Bis(trichloromethyl)-1,3,5-triazin-2-yl]aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding triazine derivatives with different oxidation states.
Reduction: Reduction reactions can convert the trichloromethyl groups to other functional groups such as methyl or methylene groups.
Substitution: The aniline moiety can undergo electrophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic reagents such as halogens or nitro compounds are used under acidic or basic conditions.
Major Products
The major products formed from these reactions include various substituted triazine derivatives, which can be further utilized in chemical synthesis and applications.
Scientific Research Applications
4-[4,6-Bis(trichloromethyl)-1,3,5-triazin-2-yl]aniline has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the production of specialty chemicals, dyes, and agrochemicals.
Mechanism of Action
The mechanism of action of 4-[4,6-Bis(trichloromethyl)-1,3,5-triazin-2-yl]aniline involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophilic sites in biological molecules. This interaction can lead to the inhibition of enzyme activity or disruption of cellular processes, contributing to its biological effects.
Comparison with Similar Compounds
Similar Compounds
2-(4-Methoxystyryl)-4,6-bis(trichloromethyl)-1,3,5-triazine: A known photoinitiator used in polymer chemistry.
2-(3,4-Methylenedioxyphenyl)-4,6-bis(trichloromethyl)-1,3,5-triazine: Used as a visible light photo-initiator in dental composites.
Uniqueness
4-[4,6-Bis(trichloromethyl)-1,3,5-triazin-2-yl]aniline is unique due to its specific structure, which combines the triazine core with an aniline moiety. This combination imparts distinct chemical and biological properties, making it valuable in various applications.
Properties
CAS No. |
147641-01-8 |
---|---|
Molecular Formula |
C11H6Cl6N4 |
Molecular Weight |
406.9 g/mol |
IUPAC Name |
4-[4,6-bis(trichloromethyl)-1,3,5-triazin-2-yl]aniline |
InChI |
InChI=1S/C11H6Cl6N4/c12-10(13,14)8-19-7(5-1-3-6(18)4-2-5)20-9(21-8)11(15,16)17/h1-4H,18H2 |
InChI Key |
LKAWUMIKIKUXHV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=NC(=NC(=N2)C(Cl)(Cl)Cl)C(Cl)(Cl)Cl)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.